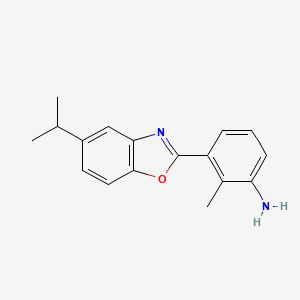

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-10(2)12-7-8-16-15(9-12)19-17(20-16)13-5-4-6-14(18)11(13)3/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYENIIZQFKGFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the reaction of 5-isopropyl-1,3-benzoxazole with 2-methylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline has been studied for its potential as a pharmaceutical agent. The benzoxazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study conducted on derivatives of benzoxazole indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Materials Science

In materials science, the compound has been explored for its role as a dye or pigment due to its vibrant color properties and stability under various conditions.

Case Study: Dye Application

Research has shown that incorporating this compound into polymer matrices enhances the thermal stability and colorfastness of the resultant materials. This makes it suitable for applications in textiles and coatings .

Environmental Studies

The environmental impact of synthetic compounds is a growing concern. Studies have investigated the degradation pathways of this compound in various environmental matrices.

Case Study: Biodegradation

A comprehensive study highlighted the biodegradation of this compound in aquatic environments, revealing that certain microbial strains could effectively break down the compound, thus reducing its potential toxicity .

Wirkmechanismus

The mechanism of action of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Substituent Comparison

<sup>*</sup>LogP values derived from density-functional theory (DFT) calculations using the Colle-Salvetti correlation-energy method .

Key Observations:

This has been corroborated by crystallographic studies using SHELX and ORTEP-3 , which highlight differences in bond angles and torsion angles.

Electronic Effects : Electron-donating groups (e.g., methyl, isopropyl) increase the electron density of the benzoxazole ring, enhancing resonance stabilization. In contrast, electron-withdrawing groups (e.g., chloro) reduce π-electron delocalization, as evidenced by DFT-calculated HOMO-LUMO gaps .

Lipophilicity : The isopropyl and methyl groups contribute to a higher LogP (3.8) compared to the chloro-substituted analogue (LogP = 1.5), suggesting improved membrane permeability in biological systems.

Reactivity and Functional Group Interactions

- Amino Group Reactivity: The 2-methylaniline moiety in the target compound exhibits nucleophilic behavior, enabling reactions with electrophiles (e.g., acyl chlorides). This contrasts with 5-chloro-2-amino-1,3-benzoxazole, where the amino group’s reactivity is attenuated by the electron-withdrawing chloro substituent.

- Thermal Stability : Benzoxazoles with alkyl substituents (e.g., isopropyl, tert-butyl) demonstrate higher thermal decomposition temperatures (>250°C) compared to halogenated derivatives (~200°C), as observed in thermogravimetric analyses .

Methodological Considerations

Biologische Aktivität

3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

- IUPAC Name: 2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline

- Molecular Formula: C17H18N2O

- Molecular Weight: 266.34 g/mol

- CAS Number: 443292-32-8

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to this compound have shown selective antibacterial properties against Gram-positive bacteria. A study on related benzoxazole derivatives found that while the overall antibacterial potential was moderate, certain compounds demonstrated significant activity against Bacillus subtilis and some antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 50 µg/mL |

| Compound B | Candida albicans | 30 µg/mL |

| Compound C | Escherichia coli | Not active |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing a promising profile for anticancer applications. For instance, several studies have reported that compounds with similar structures to this compound exhibited selective toxicity towards various cancer cell lines while sparing normal cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | High |

| A549 (Lung) | 20 | Moderate |

| HepG2 (Liver) | 25 | Moderate |

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors within biological pathways. This interaction can modulate various cellular processes, leading to the observed antibacterial and anticancer effects. The detailed pathways remain an area for further research.

Case Studies

- Case Study on Anticancer Activity : A study assessing the efficacy of benzoxazole derivatives on breast cancer cells demonstrated that certain modifications in the chemical structure significantly enhanced cytotoxicity. The presence of electron-donating groups was correlated with increased activity against MCF-7 cells .

- Antifungal Screening : Another study focused on the antifungal potential of benzoxazole derivatives indicated that while many compounds showed limited activity against yeast strains, specific structural features were associated with enhanced efficacy against Candida albicans .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, and how can reaction conditions be optimized?

- Synthesis typically involves condensation of substituted benzoxazole precursors with 2-methylaniline derivatives. Key steps include optimizing temperature (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

- Critical Parameter : The isopropyl group’s steric effects may necessitate prolonged reaction times or elevated temperatures to achieve high yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy : Confirm the structure via - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 267.13 (calculated for ) .

Q. What solvent systems are suitable for solubility studies of this compound?

- The compound is moderately soluble in DMSO and dichloromethane but poorly in water. Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:1) for biological assays. Conduct dynamic light scattering (DLS) to check aggregation in aqueous buffers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, the benzoxazole ring’s planarity and dihedral angles with the aniline moiety can confirm steric interactions .

- Case Study : Discrepancies between computational (DFT) and experimental bond angles may arise from crystal packing effects, requiring iterative refinement .

Q. What strategies address contradictory bioactivity data in different assay systems?

- Assay Optimization : If the compound shows varying IC values in enzyme vs. cell-based assays, evaluate membrane permeability (via PAMPA) or metabolic stability (using liver microsomes).

- Data Reconciliation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .

Q. How does the isopropyl substituent influence the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : The isopropyl group may induce hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). Compare docking scores (AutoDock Vina) of the parent compound vs. analogs lacking the isopropyl group .

- SAR Studies : Synthesize derivatives with bulkier (tert-butyl) or smaller (methyl) groups to map steric tolerance in target binding .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the benzoxazole ring to form 2-amino-5-isopropylphenol) .

Methodological Considerations

Q. How can researchers validate the compound’s role in inhibiting specific signaling pathways?

- Western Blotting : Treat cell lines with the compound and assess phosphorylation status of pathway markers (e.g., ERK, AKT).

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What computational tools predict metabolic liabilities of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.